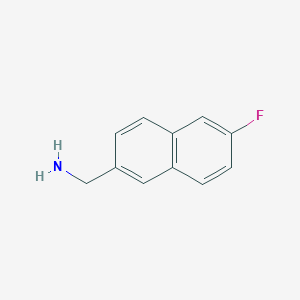![molecular formula C11H13NO B11915098 7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)
7'-Methoxyspiro[cyclopropane-1,3'-indoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-Methoxyspiro[cyclopropane-1,3’-indoline] is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Methoxyspiro[cyclopropane-1,3’-indoline] typically involves spirocyclization reactions. One common method is the reaction of indole derivatives with cyclopropane precursors under specific conditions that promote the formation of the spirocyclic structure . For instance, the reaction of 2,3,3-trimethylindolenine with ethylene iodohydrin can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for 7’-Methoxyspiro[cyclopropane-1,3’-indoline] are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
7’-Methoxyspiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated spirocyclic compound .
Applications De Recherche Scientifique
7’-Methoxyspiro[cyclopropane-1,3’-indoline] has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: It is used in the development of bioactive compounds that can interact with biological targets.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and advanced materials
Mécanisme D'action
The mechanism of action of 7’-Methoxyspiro[cyclopropane-1,3’-indoline] involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This makes it a valuable scaffold in medicinal chemistry for designing drugs with specific biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroindolines: These compounds share the spirocyclic structure but may have different substituents on the indoline ring.
Spirooxindoles: These compounds have an oxindole moiety instead of an indoline, offering different reactivity and biological activity.
Uniqueness
7’-Methoxyspiro[cyclopropane-1,3’-indoline] is unique due to its methoxy group, which can influence its chemical reactivity and biological interactions. This makes it distinct from other spirocyclic compounds and valuable for specific applications .
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
7-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H13NO/c1-13-9-4-2-3-8-10(9)12-7-11(8)5-6-11/h2-4,12H,5-7H2,1H3 |
Clé InChI |
KGDCMLSNGMQCLD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1NCC23CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


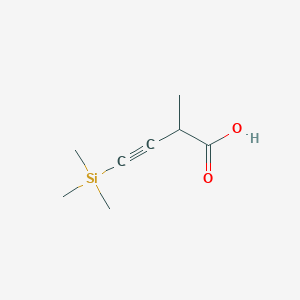
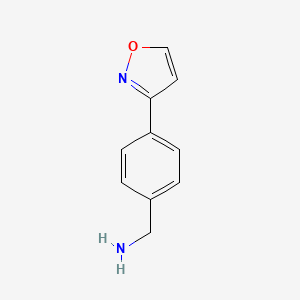

![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine](/img/structure/B11915043.png)
![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
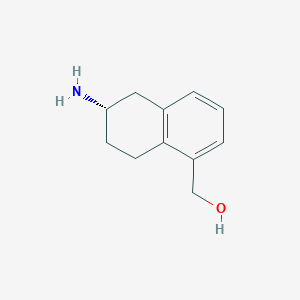
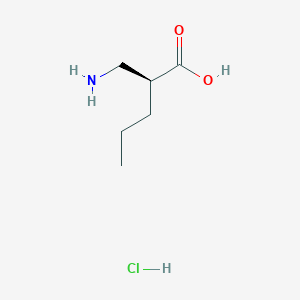
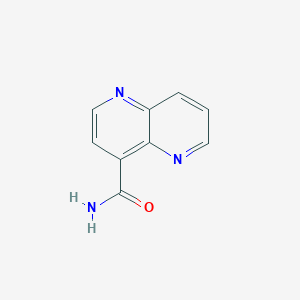
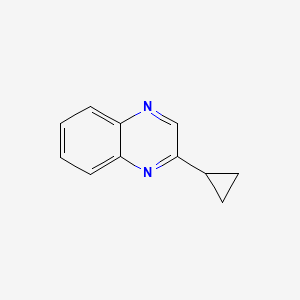
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
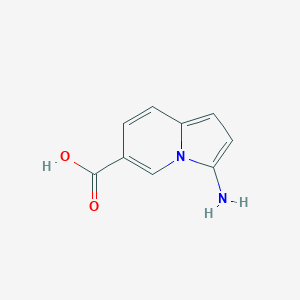
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
